molecular formula C18H30N2O B2757731 1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol CAS No. 866151-36-2

1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol

Cat. No. B2757731
CAS RN: 866151-36-2
M. Wt: 290.451
InChI Key: RWHFAMLHBCFRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol” is a complex organic compound. It contains a benzylpiperidine moiety, which is a part of many pharmaceuticals and other active compounds .

Scientific Research Applications

Catalytic Enantioselective Synthesis

One area of application involves its use in catalytic enantioselective synthesis processes. For instance, amino alcohols derived from camphor, which share structural similarities with "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", have been utilized as ligands in the catalytic enantioselective addition of diethylzinc to benzaldehydes. This process is critical for producing chiral alcohols with high enantiomeric excess, which are valuable in pharmaceutical synthesis (Nevalainen & Nevalainen, 2001).

Acid-Degradable Epoxy Resins

Another application is in the development of acid-degradable epoxy resins. Hexahydro-s-triazine (HT) derivatives, which function in a similar reactive capacity to "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", have been synthesized as curing agents for creating epoxy resins that can be controllably degraded with strong acid stimuli. These materials hold potential for environmentally friendly recycling processes (You et al., 2017).

Glycosylation for Biological Applications

In bioorganic chemistry, nickel-catalyzed stereoselective glycosylation using C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates has been applied for the formation of 1,2-cis-2-amino glycosides. This method is significant for synthesizing biologically relevant oligosaccharides and glycopeptides, indicating the utility of N-substituted amino alcohols in complex carbohydrate synthesis (Mensah, Yu, & Nguyen, 2010).

Synthesis of Bioactive Molecules

Moreover, specific synthesis methods have been developed for compounds structurally related to "1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol", demonstrating its relevance in creating bioactive molecules. For example, a regio- and stereospecific synthesis approach has been reported for trans-3-amino-1-benzylpiperidin-4-ols, showcasing the potential intermediates for antitumor piperidine alkaloids (Grishina et al., 2017).

properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)amino]hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-2-3-9-18(21)14-19-17-10-12-20(13-11-17)15-16-7-5-4-6-8-16/h4-8,17-19,21H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHFAMLHBCFRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC1CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol

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